molecular formula C15H15ClN2S B5787513 1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea

1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea

Cat. No.: B5787513
M. Wt: 290.8 g/mol
InChI Key: ZFXXNHFFVJPIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group and a methylphenyl group attached to a thiourea moiety.

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea typically involves the reaction of 4-chlorobenzyl isothiocyanate with 3-methylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Synthetic Route:

  • Dissolve 4-chlorobenzyl isothiocyanate in dichloromethane.
  • Add 3-methylaniline to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation:

  • Oxidation of the thiourea moiety can lead to the formation of sulfonyl derivatives.
  • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction:

  • Reduction can convert the thiourea group to a thiol or amine.
  • Common reagents: Lithium aluminum hydride, sodium borohydride.

Substitution:

  • Nucleophilic substitution reactions can occur at the chlorobenzyl group.
  • Common reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

  • Sulfonyl derivatives from oxidation.
  • Thiol or amine derivatives from reduction.
  • Substituted benzyl derivatives from nucleophilic substitution.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea has several applications in scientific research:

Chemistry:

  • Used as a reagent in organic synthesis.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development.
  • Evaluated for its cytotoxic effects on cancer cells.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The chlorobenzyl and methylphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Molecular Targets:

  • Enzymes: Inhibition of proteases and kinases.
  • Proteins: Binding to receptor sites and altering protein conformation.

Pathways Involved:

  • Apoptosis: Induction of programmed cell death in cancer cells.
  • Signal Transduction: Modulation of signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-3-phenylthiourea
  • 1-(4-Methylbenzyl)-3-(3-methylphenyl)thiourea
  • 1-(4-Chlorobenzyl)-3-(4-methylphenyl)thiourea

Comparison:

  • The presence of the 3-methylphenyl group in 1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea provides unique steric and electronic properties.
  • The chlorobenzyl group enhances the compound’s reactivity in nucleophilic substitution reactions.
  • Compared to other thiourea derivatives, this compound may exhibit distinct biological activities due to its specific structural features.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-11-3-2-4-14(9-11)18-15(19)17-10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXXNHFFVJPIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.